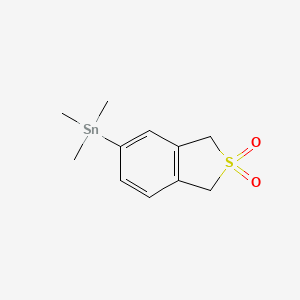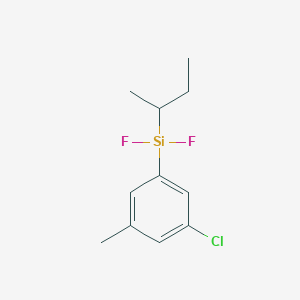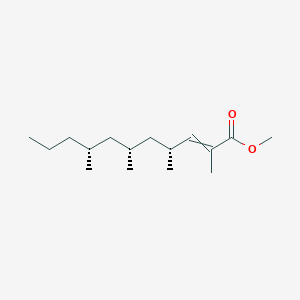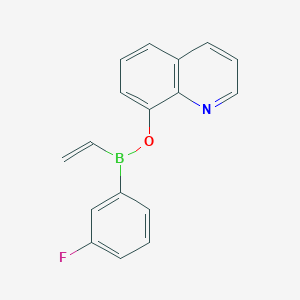
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a borinic acid group, an ethenyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the ethenyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted quinolinyl esters.
Scientific Research Applications
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It can be employed in the study of biological processes and as a probe for detecting specific biomolecules.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester include other borinic acid derivatives and quinolinyl esters. Examples include:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, methyl-, 8-quinolinyl ester
- Borinic acid, ethenyl(4-fluorophenyl)-, 8-quinolinyl ester
Uniqueness
This compound is unique due to the presence of the 3-fluorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
871817-01-5 |
|---|---|
Molecular Formula |
C17H13BFNO |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
ethenyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C17H13BFNO/c1-2-18(14-8-4-9-15(19)12-14)21-16-10-3-6-13-7-5-11-20-17(13)16/h2-12H,1H2 |
InChI Key |
SFWMDIFLSZPOKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CC(=CC=C1)F)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


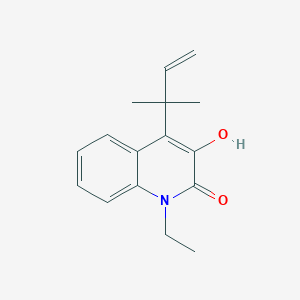
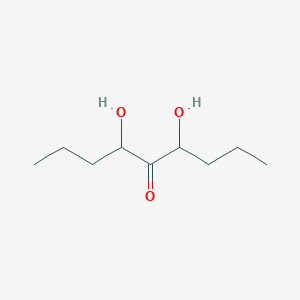
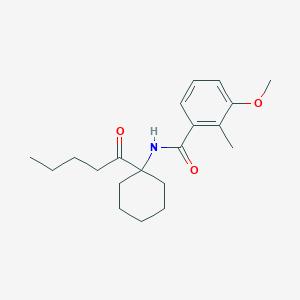
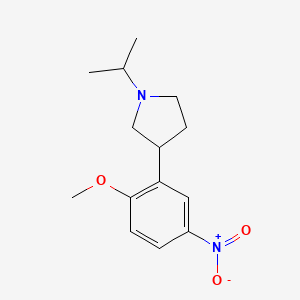
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
